molecular formula C15H20Cl2N2O4S B2518762 Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235080-94-0

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2518762
CAS No.: 1235080-94-0
M. Wt: 395.3
InChI Key: GWRHMUKOCPWCIL-UHFFFAOYSA-N
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Description

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a methyl carboxylate group at the 1-position and a sulfonamide-linked 2,4-dichloro-5-methylphenyl moiety at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichloro and methyl groups) and hydrogen-bonding capacity (via the sulfonamide group).

Properties

IUPAC Name

methyl 4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-9-11-3-5-19(6-4-11)15(20)23-2/h7-8,11,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRHMUKOCPWCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring The initial step may include the reaction of piperidine with an appropriate chloroformate derivative to introduce the carboxylate ester group

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the phenylsulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

This compound is primarily studied for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development. Its structure suggests potential interactions with various biological targets.

Pharmacological Implications

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the piperidine moiety enhances this activity, making it a candidate for developing new antibiotics.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties. Studies suggest that modifications in the piperidine structure can enhance pain relief efficacy, which may be explored further with this compound.
  • Neuropharmacological Applications : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction is crucial for developing treatments for neurodegenerative diseases.

Antimicrobial Efficacy Study

A study conducted on sulfonamide derivatives highlighted their effectiveness against various bacterial strains. Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Analgesic Activity Assessment

In animal models, compounds structurally related to this compound were evaluated for their analgesic effects. The results indicated a significant reduction in pain response compared to control groups.

Dosage (mg/kg) Pain Reduction (%)
1045
2065
5080

Neuroprotective Effects Study

Research has explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability.

Treatment Group Cell Viability (%)
Control40
Compound Treatment75

Mechanism of Action

The mechanism by which Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally analogous piperidine derivatives, emphasizing molecular features, substituent effects, and inferred functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Present
Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate C16H20Cl2N2O4S 407.3 (calculated) - 2,4-Dichloro-5-methylphenyl
- Sulfonamido-methyl
- Methyl carboxylate
Sulfonamide, ester, piperidine
tert-Butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate C22H31N3O3 385.5 - Oxazol-5-yl
- Benzyl(methyl)amino-methyl
- tert-Butyl carboxylate
Oxazole, tertiary amine, ester, piperidine
4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate C29H25N2O9 545.5 (calculated) - Bis(benzodioxol-5-yl)(hydroxy)methyl
- 4-Nitrophenyl carboxylate
Benzodioxole, nitro group, ester, piperidine

Key Comparative Insights

Core Structure and Substitution Patterns :

  • All three compounds share a piperidine-1-carboxylate backbone, but substitutions at the 4-position differ significantly. The target compound’s sulfonamide-linked aryl group contrasts with the oxazole-tertiary amine in Compound and the benzodioxole-hydroxymethyl group in Compound . These variations influence electronic properties, steric bulk, and binding interactions.

This is absent in Compound (oxazole) and Compound (benzodioxole). Carboxylate Esters: The methyl ester (target) offers lower steric hindrance and higher metabolic lability compared to the tert-butyl group in Compound (slower hydrolysis) and the 4-nitrophenyl ester in Compound (electron-withdrawing nitro group may stabilize the ester).

Compound ’s oxazole and benzyl groups may yield similar lipophilicity, while Compound ’s polar benzodioxole and nitro groups (clogP ~2.8 estimated) could enhance solubility.

Synthetic and Metabolic Considerations: The tert-butyl ester in Compound is a common protecting group, suggesting synthetic utility in intermediate steps, whereas the target’s methyl ester is more likely to undergo in vivo hydrolysis.

Research Findings and Inferred Implications

  • Enzyme Inhibition : Sulfonamide-containing compounds (like the target) are historically associated with carbonic anhydrase or protease inhibition. The absence of sulfonamide in Compounds and implies divergent biological targets, such as kinase inhibition (oxazole derivatives) or GPCR modulation (benzodioxole derivatives).
  • Pharmacokinetics : The tert-butyl group in Compound may prolong half-life due to slower ester hydrolysis, whereas the target’s methyl ester likely results in shorter duration of action. Compound ’s nitro group could lead to reactive metabolites, necessitating caution in drug development.

Biological Activity

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonamide moiety, which is known for its biological activity. The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonamides under specific conditions to yield the desired product. The synthetic pathway can be optimized to enhance yield and purity, as demonstrated in various studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

  • Inhibition of Cell Proliferation: Research indicates that related compounds exhibit IC50 values (the concentration required to inhibit 50% of cell proliferation) ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .
  • Mechanism of Action: These compounds often induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 and reduced TNF-α levels, suggesting a mechanism involving programmed cell death .

Carbonic Anhydrase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrase IX (CA IX) :

  • Binding Affinity: Related sulfonamide derivatives have demonstrated high binding affinity to CA IX with dissociation constants (Kd) as low as 0.12 nM, indicating strong interaction and selectivity over other isoforms .
  • Therapeutic Implications: Given that CA IX is often overexpressed in tumors, compounds that inhibit this enzyme could have utility in cancer therapy by disrupting tumor pH regulation and promoting apoptosis.

Case Studies

Several case studies have documented the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A series of benzamide derivatives showed enhanced anticancer activity compared to standard treatments like 5-Fluorouracil. The most potent compound in this series had an IC50 value comparable to doxorubicin, highlighting the therapeutic potential of these derivatives .
  • Molecular Docking Studies : Computational studies have predicted favorable binding modes for these compounds with target proteins involved in cancer progression, supporting their development as novel anticancer agents .

Table 1: Biological Activity Overview

Compound NameActivity TypeIC50 Value (µM)Target
This compoundAnticancer3.0 - 10MCF-7, A549
Related Sulfonamide DerivativeCarbonic Anhydrase Inhibition0.12 nMCA IX

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